[(2R)-azepan-2-yl]methanol;hydrochloride
Description
[(2R)-Azepan-2-yl]methanol hydrochloride (CAS 66928-78-7) is a chiral azepane derivative with a hydroxylmethyl group at the 2R position of the seven-membered azepane ring. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(2R)-azepan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1 |
InChI Key |
VGRRDVSUABPMSM-OGFXRTJISA-N |
Isomeric SMILES |
C1CC[C@@H](NCC1)CO.Cl |
Canonical SMILES |
C1CCC(NCC1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-azepan-2-yl]methanol;hydrochloride typically involves the reduction of azepan-2-one followed by the introduction of a methanol group. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to improve yield and reduce production costs. This method can include the use of high-pressure hydrogenation techniques and continuous flow reactors to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R)-azepan-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert azepan-2-one back to [(2R)-azepan-2-yl]methanol using reducing agents like LiAlH4.
Substitution: The hydroxyl group in [(2R)-azepan-2-yl]methanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, inert atmosphere.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products Formed
Oxidation: Azepan-2-one.
Reduction: [(2R)-azepan-2-yl]methanol.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
[(2R)-azepan-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-azepan-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds share structural similarities with [(2R)-azepan-2-yl]methanol hydrochloride but differ in ring size, substituents, or functional groups:
2-(Azepan-2-yl)ethan-1-ol Hydrochloride
- CAS : 109859-93-0
- Molecular Formula: C₈H₁₈ClNO
- Molecular Weight : 179.69 g/mol
- Key Differences: Features an ethanol side chain instead of methanol, extending the carbon chain length. The azepane ring is retained, but the additional methylene group may alter solubility and steric interactions .
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride
- CAS : 111492-62-7
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Key Differences : Replaces the azepane ring with a pyrrolidine (5-membered ring) and introduces a phenyl group. The stereochemistry (R,S-configuration) and aromatic substituent may enhance binding to hydrophobic targets .
((2R,5R)-5-Methylpiperazin-2-yl)methanol Hydrochloride
- CAS : 1403898-63-4
- Molecular Formula : C₆H₁₅ClN₂O
- Molecular Weight : 166.65 g/mol
- Key Differences : Substitutes azepane with a piperazine ring (6-membered, two nitrogen atoms). The methyl group at position 5 and the secondary amine in the ring could influence basicity and hydrogen-bonding capacity .
(2-(Aminomethyl)phenyl)methanol Hydrochloride
- CAS : 105706-79-4
- Molecular Formula: C₈H₁₂ClNO
- Molecular Weight : 173.64 g/mol
- Key Differences: A benzyl alcohol derivative with an aminomethyl substituent.
rac-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol Hydrochloride
Physical and Chemical Properties Comparison
Biological Activity
[(2R)-azepan-2-yl]methanol;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of azepane, a seven-membered saturated heterocycle. The hydrochloride salt form enhances its solubility and stability in biological systems.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including compounds related to [(2R)-azepan-2-yl]methanol, exhibit significant anticancer properties. For instance, a study highlighted the synthesis of a piperidine derivative that showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that [(2R)-azepan-2-yl]methanol may similarly influence cancer cell proliferation and apoptosis.
3. Anti-inflammatory Properties
Piperidine derivatives have also been associated with anti-inflammatory activities. Compounds that inhibit enzymes involved in inflammatory pathways could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases . The potential of [(2R)-azepan-2-yl]methanol in this area warrants further investigation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : As seen with other piperidine derivatives, inhibition of AChE and other enzymes may play a crucial role in its pharmacological effects.
- Receptor Modulation : Interaction with neurotransmitter receptors could enhance synaptic transmission and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
These findings suggest a promising avenue for exploring this compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
